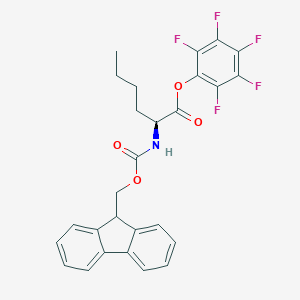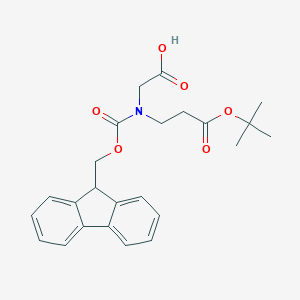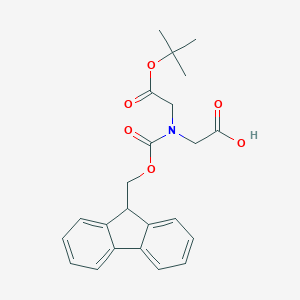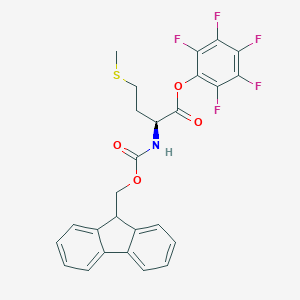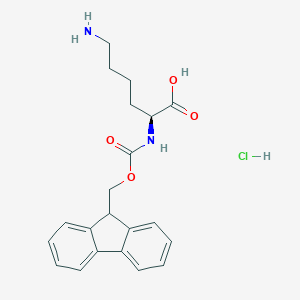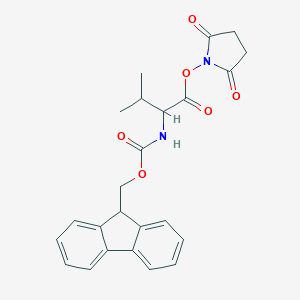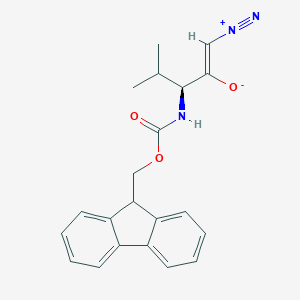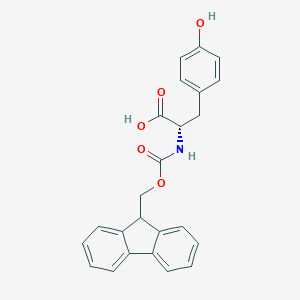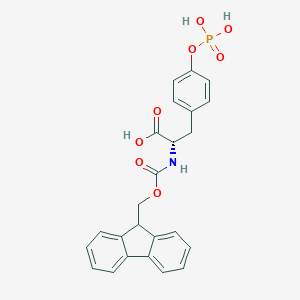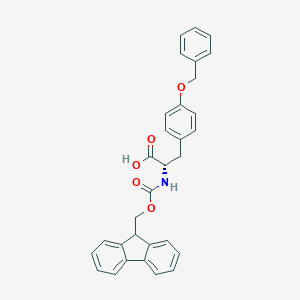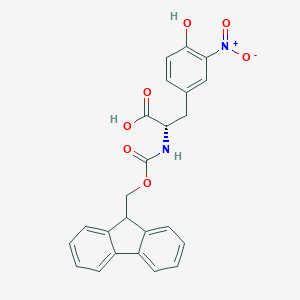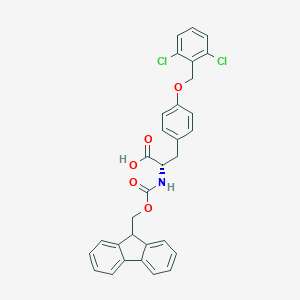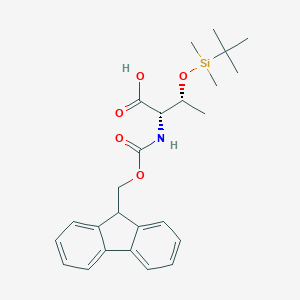
Fmoc-N-Me-Ser(tBu)-OH
描述
Fmoc-N-Methyl-Serine-tert-Butyl Ester is a derivative of serine, an amino acid, and is commonly used in peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl group at the amino terminus and a tert-butyl group at the hydroxyl terminus. These protecting groups are essential in preventing unwanted side reactions during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Methyl-Serine-tert-Butyl Ester typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole.
Methylation of the Amino Group: The amino group is methylated using formaldehyde and sodium cyanoborohydride.
Fmoc Protection: The amino group is then protected with a fluorenylmethyloxycarbonyl group using fluorenylmethyloxycarbonyl chloride and a base such as sodium carbonate.
Industrial Production Methods
In industrial settings, the synthesis of Fmoc-N-Methyl-Serine-tert-Butyl Ester is carried out using automated peptide synthesizers. These machines allow for precise control over reaction conditions and the use of excess reagents to achieve high yields.
化学反应分析
Types of Reactions
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, while the tert-butyl group can be removed using trifluoroacetic acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions
Deprotection: Piperidine for fluorenylmethyloxycarbonyl group removal, trifluoroacetic acid for tert-butyl group removal.
Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole for peptide bond formation.
Major Products Formed
Deprotected Serine Derivatives: After deprotection, the resulting product is N-Methyl-Serine.
Peptide Chains: When coupled with other amino acids, it forms longer peptide chains.
科学研究应用
Chemistry
Fmoc-N-Methyl-Serine-tert-Butyl Ester is widely used in solid-phase peptide synthesis, a method for assembling peptides in a stepwise fashion on a solid support.
Biology
In biological research, the compound is used to synthesize peptides that can be used as probes to study protein-protein interactions and enzyme-substrate interactions.
Medicine
In medicinal chemistry, peptides synthesized using Fmoc-N-Methyl-Serine-tert-Butyl Ester are investigated for their potential as therapeutic agents, including as inhibitors of enzymes and receptors.
Industry
In the pharmaceutical industry, the compound is used in the synthesis of peptide-based drugs and diagnostic agents.
作用机制
The mechanism of action of Fmoc-N-Methyl-Serine-tert-Butyl Ester involves its incorporation into peptide chains during synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The fluorenylmethyloxycarbonyl group is removed under basic conditions, while the tert-butyl group is removed under acidic conditions, revealing the functional groups necessary for further reactions.
相似化合物的比较
Similar Compounds
Fmoc-Serine-tert-Butyl Ester: Similar to Fmoc-N-Methyl-Serine-tert-Butyl Ester but without the methyl group on the amino terminus.
Fmoc-Threonine-tert-Butyl Ester: Similar structure but with an additional methyl group on the side chain.
Uniqueness
Fmoc-N-Methyl-Serine-tert-Butyl Ester is unique due to the presence of the methyl group on the amino terminus, which can influence the conformation and reactivity of the resulting peptides. This makes it a valuable tool in the synthesis of peptides with specific structural and functional properties.
属性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSAXALAXPNFMG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426642 | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197632-77-2 | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


